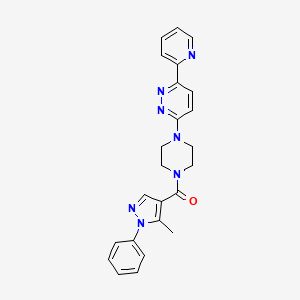
3-(3,4-Dimethoxyphenyl)-4-(3,4-dimethylanilino)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
The study of lignin model compounds, including those related to 3-(3,4-Dimethoxyphenyl)-4-(3,4-dimethylanilino)-3-buten-2-one, has revealed significant insights into the mechanism of β-O-4 bond cleavage during acidolysis, suggesting implications for lignin depolymerization strategies and understanding of lignin structure (T. Yokoyama, 2015).
Environmental Impact and Toxicology
Research into the environmental impact and toxicology of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides a foundation for understanding the ecological consequences and potential risks associated with the use of phenolic compounds. These insights are crucial for the development of safer chemical practices and environmental protection measures (Natana Raquel Zuanazzi et al., 2020).
Biological Production and Recovery
The exploration of biologically produced diols, including studies on downstream processing, highlights the importance of efficient recovery and purification techniques. This research contributes to the broader field of bio-based chemical production, offering sustainable alternatives to traditional chemical synthesis methods (Zhi-Long Xiu & A. Zeng, 2008).
Bioactivities of Phenolic Compounds
Investigations into the bioactivities of phenolic compounds, including analogs of the compound , reveal their potential as sources of natural antioxidants, with implications for food preservation, pharmaceuticals, and cosmetic applications. Understanding these bioactivities can guide the development of natural antioxidant agents with health-promoting properties (Fuqiang Zhao et al., 2020).
Analytical and Detection Techniques
Advancements in analytical techniques for detecting amino acids and related compounds underscore the importance of accurate measurement and characterization in research and industry. These methods facilitate the study of compound interactions, bioavailability, and metabolic pathways, essential for the development of nutritional supplements and therapeutic agents (A. Dinu & C. Apetrei, 2022).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-4-(3,4-dimethylanilino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-6-8-17(10-14(13)2)21-12-18(15(3)22)16-7-9-19(23-4)20(11-16)24-5/h6-12,21H,1-5H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLGJARRHVZIE-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C2=CC(=C(C=C2)OC)OC)/C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

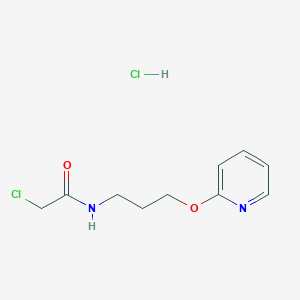
![N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2724818.png)
![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)
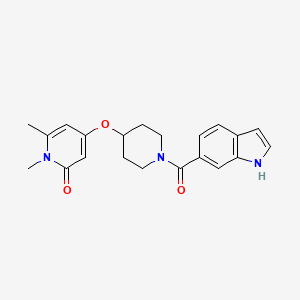
![N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2724823.png)

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)
![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)
![7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2724831.png)
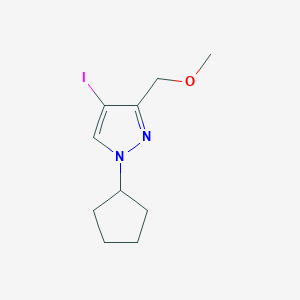
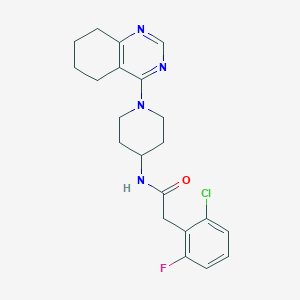
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2724836.png)
